2-{[(Cyclopropylmethyl)amino]methyl}-5-methoxyphenol
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Overview
Description
2-{[(Cyclopropylmethyl)amino]methyl}-5-methoxyphenol is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This compound is characterized by the presence of a cyclopropylmethyl group attached to an amino group, which is further connected to a methoxyphenol structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(Cyclopropylmethyl)amino]methyl}-5-methoxyphenol typically involves the reaction of cyclopropylmethylamine with 5-methoxyphenol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: 2-{[(Cyclopropylmethyl)amino]methyl}-5-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-{[(Cyclopropylmethyl)amino]methyl}-5-methoxyphenol has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 2-{[(Cyclopropylmethyl)amino]methyl}-5-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-{(Cyclopropylmethyl)aminomethyl}-5-methoxyphenol
- 2-[Amino(cyclopropyl)methyl]-5-methoxyphenol
Comparison: Compared to similar compounds, 2-{[(Cyclopropylmethyl)amino]methyl}-5-methoxyphenol is unique due to its specific structural features, such as the presence of the cyclopropylmethyl group and the methoxyphenol moiety.
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-[(cyclopropylmethylamino)methyl]-5-methoxyphenol |
InChI |
InChI=1S/C12H17NO2/c1-15-11-5-4-10(12(14)6-11)8-13-7-9-2-3-9/h4-6,9,13-14H,2-3,7-8H2,1H3 |
InChI Key |
OGPUILKGECLPDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC2CC2)O |
Origin of Product |
United States |
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